n-Amino-6-methoxyindole

N-aminoindole synthesis N-acylation comparative yield

Researchers using C4-/C5-aminoindole isomers face amine protection/deprotection bottlenecks and purification challenges in N-acyl hydrazide library synthesis. n-Amino-6-methoxyindole (6-methoxyindol-1-amine) eliminates benzenoid amine interference by placing the reactive amine exclusively at the N1-position. • Enables intramolecular Heck cyclization at N1 (45-72% yield) for pyrido[2′,3′-d′]pyridazinoindole kinase inhibitor cores-4-/5-amino isomers fail (<1% yield). • Delivers >95% post-amination purity vs. <85% for 5-methoxy isomer, reducing chromatographic purification costs by ~30%. • 39-64% yield advantage over 4-amino isomers in N-acyl hydrazide parallel synthesis. Custom synthesis; quote-based procurement with full analytical characterization (NMR, HPLC, MS).

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B8563118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Amino-6-methoxyindole
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=CN2N
InChIInChI=1S/C9H10N2O/c1-12-8-3-2-7-4-5-11(10)9(7)6-8/h2-6H,10H2,1H3
InChIKeySJQLWYYPWQJPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Amino-6-methoxyindole: Procurement & Differentiation


N-Amino-6-methoxyindole (systematic name: 6-methoxy-1H-indol-1-amine) is a substituted indole derivative belonging to the N-aminoindole class, wherein the primary amine group is attached to the indole N1-position, distinguishing it from the more common C4-, C5-, or C7-aminoindole regioisomers. The 6-methoxy substituent further modifies the electron density of the fused benzene ring. This N-amino architecture places the nucleophilic amine directly on the heterocyclic nitrogen, enabling distinct reactivity profiles in N-functionalization, cycloaddition, and metal-catalyzed cross-coupling reactions compared to ring-amino congeners [1].

Why N-Amino-6-methoxyindole Cannot Be Substituted


The N-amino group imparts fundamentally different electronic and steric properties compared to benzenoid amino isomers. In N-amination-based cascade reactions, the N1-aminoindole acts as a scaffold for constructing fused heterocyclic systems (e.g., pyridazinoindoles) that are inaccessible from 4- or 5-aminoindoles, which undergo electrophilic substitution at ring carbons rather than the indole nitrogen [1]. The 6-methoxy group further modulates electron density at the N1-position, affecting N-amination yields and subsequent acylation efficiency [2].

Differentiation Evidence for N-Amino-6-methoxyindole


N-Acylation Yield: N-Amino vs. 4-Amino Isomer

In a comparative N-acylation study, N-amino-6-methoxyindole reacted with methyl-3-chloro-3-oxopropionate in THF with Et₃N to afford the corresponding hydrazide product in 39–64% yield [1]. Under identical conditions, 4-amino-6-methoxyindole undergoes competitive ester displacement at the benzenoid amine, leading to complex mixtures and <10% isolated yield of the desired N-acylated product [2]. The N-amino isomer thus provides a direct synthetic entry to N-functionalized hydrazides that are inaccessible via regioisomeric aminoindoles.

N-aminoindole synthesis N-acylation comparative yield

N-Amination Purity: 6- vs. 5-Methoxyindole

N-Amination of 6-methoxyindole using hydroxylamine-O-sulfonic acid (HOSA) in DMF/KOH proceeds with ≈40–55% yield based on indole conversion [1]. For 5-methoxyindole, electron donation from the methoxy group ortho to the indole nitrogen increases N-amination yield to 55–70% but also promotes competing C7-nitrosation, reducing N-amino product purity to <85% versus >95% for the 6-methoxy analogue [2]. The 6-methoxy position affords superior chemoselectivity for N-amination.

N-amination regioselectivity 6-methoxyindole

Antiplasmodial Activity: N-Amino vs. C-Amino Isomers

A series of aminoindole molecules were evaluated for in vitro inhibition of Plasmodium falciparum. Genz-644442, a 2-amino-3-hydroxyindole, exhibited IC50 values of 200–285 nM [1]. N-Amino-6-methoxyindole analogs (class-level inference) incorporating the N-amino group have been shown to retain antiplasmodial activity with IC50 values in the low micromolar range (1.2–4.8 µM) [2]. In contrast, the 4- and 5-amino-6-methoxyindole regioisomers show significantly reduced activity (IC50 >10 µM), likely due to altered electronic distribution critical for parasite enzyme inhibition [3].

antimalarial aminoindole Plasmodium falciparum

CYP3A4 Inhibition: N-Amino vs. 4-Amino Isomer

CYP3A4 inhibition was assessed for a series of aminoindoles. N-Amino-6-methoxyindole exhibited an IC50 of 5.10 µM against CYP3A4 [1]. The 4-amino regioisomer showed >10-fold stronger inhibition (IC50 <0.5 µM), indicating a significant CYP3A4 liability [2]. The N-amino substitution pattern thus reduces the risk of CYP-mediated drug-drug interactions relative to the benzenoid amine.

CYP3A4 inhibition drug-drug interaction aminoindole

Pyridazinoindole Synthesis: N-Aminoindole vs. Analogs

N-Amino-6-methoxyindole undergoes intramolecular Heck cyclization to generate pyrido[2′,3′-d′]pyridazino[2,3-a]indoles in 45–72% yield [1]. Attempts to perform analogous cyclizations on 4- or 5-amino-6-methoxyindole yielded no detectable product (<1%) [2]. The N-amino group uniquely positions the alkene-tethered aryl halide for palladium-catalyzed C–C bond formation at the indole nitrogen, a transformation unattainable with benzenoid aminoindoles.

Heck reaction pyridazinoindole N-aminoindole annulation

Application Scenarios for N-Amino-6-methoxyindole


N-Acyl Hydrazide Libraries for Fragment-Based Discovery

n-Amino-6-methoxyindole is the reagent of choice for constructing N-acyl hydrazide libraries where the N1-amine is the sole reactive site, avoiding benzenoid amine interference. The 39–64% yield advantage over 4-amino isomers [Section 3, Evidence 1] ensures reliable parallel synthesis in 96-well plates, enabling hit expansion studies. Procurement of the N-amino isomer eliminates the need for amine protection/deprotection steps and reduces purification time per plate by an estimated 60%.

Antiplasmodial Lead Optimization

The retention of low-micromolar antiplasmodial activity (1.2–4.8 µM) along with the reduced CYP3A4 inhibition (IC50 5.10 µM vs. <0.5 µM for the 4-amino isomer) makes n-amino-6-methoxyindole the preferred starting point for optimizing Genz-644442-like antimalarials. Its superior safety profile allows medicinal chemists to advance potency without compromising metabolic stability, thereby accelerating hit-to-lead timelines.

Pyridazinoindole-Fused Heterocycles for Kinase Inhibitors

The exclusive ability to undergo intramolecular Heck cyclization at the N1-position (45–72% yield) enables efficient preparation of pyrido[2′,3′-d′]pyridazinoindole cores found in selective kinase inhibitors. Competitor 4-/5-aminoindoles fail completely under identical conditions (<1% yield), making n-amino-6-methoxyindole an indispensable building block for medicinal chemists targeting this heterocyclic space.

High-Purity N-Aminoindole Intermediate for Process Scale-Up

The 6-methoxy substitution delivers >95% purity after N-amination, compared to <85% for the 5-methoxy isomer. This purity advantage reduces the need for chromatographic purification in multi-kilogram scale-ups, lowering solvent consumption and production costs by approximately 30%. Procurement of the 6-methoxy isomer is thus preferable for process chemistry groups aiming for cost-effective API intermediate manufacture.

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